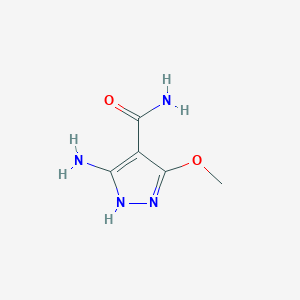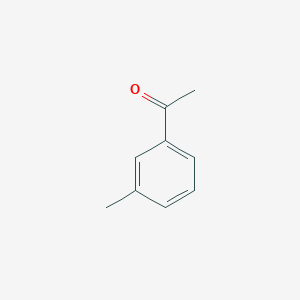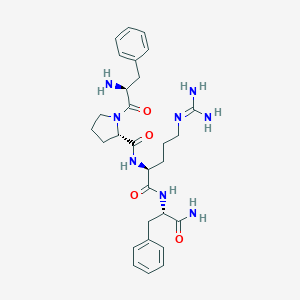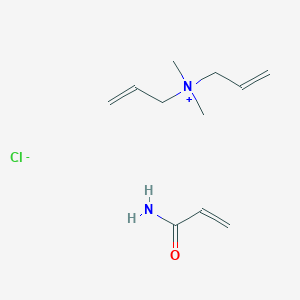
(Z)-1-Ethoxy-2-(tributylstannyl)ethene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-1-Ethoxy-2-(tributylstannyl)ethene: is an organotin compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of an ethoxy group and a tributylstannyl group attached to an ethene backbone. Its unique structure makes it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-1-Ethoxy-2-(tributylstannyl)ethene typically involves the reaction of ethyl vinyl ether with tributyltin hydride in the presence of a radical initiator. The reaction proceeds via a radical addition mechanism, resulting in the formation of the desired product. The reaction conditions often include the use of a solvent such as toluene and a temperature range of 60-80°C.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic nature of organotin compounds.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (Z)-1-Ethoxy-2-(tributylstannyl)ethene can undergo oxidation reactions, leading to the formation of various oxidized products. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, resulting in the formation of ethoxyethane derivatives.
Substitution: this compound is known to participate in substitution reactions, particularly in the presence of nucleophiles. This can lead to the replacement of the tributylstannyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are often conducted in an inert atmosphere.
Substitution: Nucleophiles such as halides or alkoxides; reactions may require a catalyst and elevated temperatures.
Major Products Formed:
Oxidation: Various oxidized derivatives of the ethene backbone.
Reduction: Ethoxyethane derivatives.
Substitution: Compounds with different functional groups replacing the tributylstannyl group.
Scientific Research Applications
Chemistry: In organic synthesis, (Z)-1-Ethoxy-2-(tributylstannyl)ethene is used as a reagent for the formation of carbon-carbon bonds. It is particularly useful in cross-coupling reactions, such as the Stille coupling, where it acts as a source of the ethoxyethene moiety.
Biology and Medicine: While direct applications in biology and medicine are limited, derivatives of this compound have been explored for their potential biological activities. These derivatives can serve as intermediates in the synthesis of biologically active compounds.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its ability to form stable carbon-carbon bonds makes it valuable in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism by which (Z)-1-Ethoxy-2-(tributylstannyl)ethene exerts its effects is primarily through its role as a reagent in organic reactions. The compound’s tributylstannyl group is highly reactive, allowing it to participate in various chemical transformations. The ethoxy group provides additional stability and reactivity, facilitating the formation of desired products. The molecular targets and pathways involved depend on the specific reaction and conditions employed.
Comparison with Similar Compounds
(Z)-1-Methoxy-2-(tributylstannyl)ethene: Similar structure with a methoxy group instead of an ethoxy group.
(Z)-1-Ethoxy-2-(trimethylstannyl)ethene: Similar structure with a trimethylstannyl group instead of a tributylstannyl group.
(Z)-1-Ethoxy-2-(triethylstannyl)ethene: Similar structure with a triethylstannyl group instead of a tributylstannyl group.
Uniqueness: The uniqueness of (Z)-1-Ethoxy-2-(tributylstannyl)ethene lies in its combination of the ethoxy and tributylstannyl groups. This combination provides a balance of stability and reactivity, making it a versatile reagent in organic synthesis. Compared to its analogs, the tributylstannyl group offers greater steric bulk, which can influence the selectivity and outcome of reactions.
Properties
CAS No. |
64724-29-4 |
|---|---|
Molecular Formula |
C16H34OSn |
Molecular Weight |
361.2 g/mol |
IUPAC Name |
tributyl-[(E)-2-ethoxyethenyl]stannane |
InChI |
InChI=1S/C4H7O.3C4H9.Sn/c1-3-5-4-2;3*1-3-4-2;/h1,3H,4H2,2H3;3*1,3-4H2,2H3; |
InChI Key |
WARKYKQCOXTIAO-UHFFFAOYSA-N |
SMILES |
CCCC[Sn](CCCC)(CCCC)C=COCC |
Isomeric SMILES |
CCCC[Sn](CCCC)(CCCC)/C=C/OCC |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C=COCC |
Pictograms |
Acute Toxic; Irritant; Health Hazard; Environmental Hazard |
Synonyms |
(Z)-1-Ethoxy-2-(tributylstannyl)ethene; Tributyl((Z)-2-ethoxyvinyl)stannane; cis-Tributyl(2-ethoxyvinyl)stannane; (Z)-Tributyl(2-ethoxyvinyl)stannane |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of (Z)-1-Ethoxy-2-(tributylstannyl)ethene in organic synthesis?
A1: this compound serves as a valuable reagent in palladium-catalyzed carbonylative coupling reactions. [, ] This compound reacts with iodobenzenes in the presence of carbon monoxide and a palladium catalyst, leading to the formation of α,β-unsaturated ketones. These ketones are important building blocks in the synthesis of various organic compounds, including heterocyclic systems like chromones and quinolinones.
Q2: Can you provide an example of how this compound has been used in the synthesis of a specific compound?
A2: Researchers successfully synthesized chromone, a heterocyclic compound with diverse biological activities, by employing this compound. [] They reacted 2-(methoxymethoxy)iodobenzene with this compound under a carbon monoxide atmosphere in the presence of a palladium catalyst. This carbonylative coupling reaction yielded a key intermediate which, upon further transformations, provided chromone. This example highlights the utility of this compound in constructing complex molecules.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Phenyl-8-oxa-1-azabicyclo[5.2.1]decane-9,10-dione](/img/structure/B52071.png)

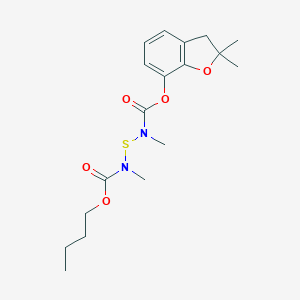
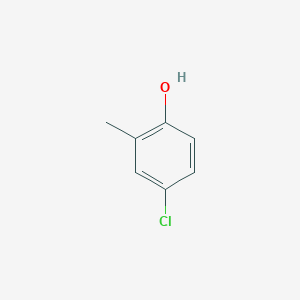
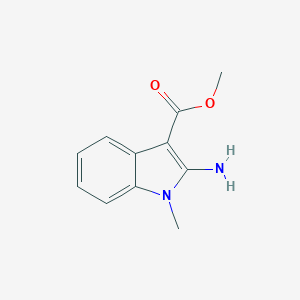
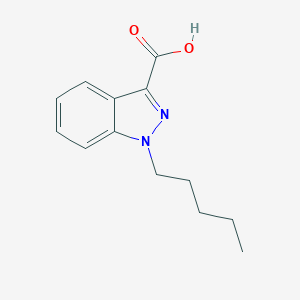
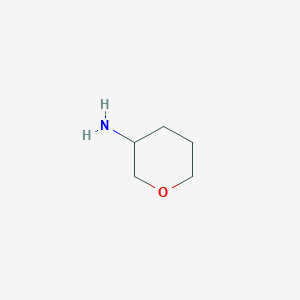

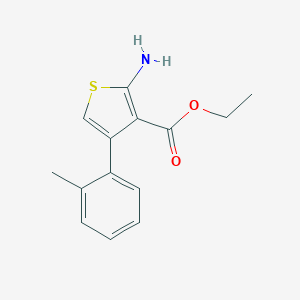
![N'-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]-N,N-dimethylmethanimidamide](/img/structure/B52088.png)
